

3,5-Dichlorobenzaldehyde: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3,5-Dichlorobenzaldehyde

Cat. No.: B167965

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 10203-08-4

This technical guide provides an in-depth overview of **3,5-Dichlorobenzaldehyde**, a pivotal chemical intermediate in various synthetic applications. This document outlines its chemical and physical properties, detailed safety and handling protocols, and comprehensive experimental procedures for its synthesis and derivatization.

Core Properties and Safety Data

3,5-Dichlorobenzaldehyde is a white to light yellow crystalline solid.^[1] It possesses a strong, pungent odor.^[1] This compound is an important building block in the synthesis of pharmaceuticals, dyes, and agrochemicals.^[2]

Physicochemical Data

Property	Value	Reference
CAS Number	10203-08-4	[3] [4] [5]
Molecular Formula	C ₇ H ₄ Cl ₂ O	[3] [5]
Molecular Weight	175.01 g/mol	[3]
Melting Point	60-66 °C	[4]
Boiling Point	215 °C	
Appearance	White to light yellow crystalline solid	[1]
Solubility	Sparingly soluble in water. [2] Soluble in organic solvents like [2] [6] ethanol and ether. [6]	

Safety and Handling

3,5-Dichlorobenzaldehyde is classified as a corrosive substance and can cause severe skin burns and eye damage.[\[1\]](#)[\[7\]](#) Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[\[7\]](#)[\[8\]](#)

Hazard Statement	Code
Causes severe skin burns and eye damage	H314
Precautionary Statement	Code
Wear protective gloves/protective clothing/eye protection/face protection.	P280
IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.	P301+P330+P331
IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.	P303+P361+P353
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	P305+P351+P338
Store locked up.	P405

Spectroscopic Data

Key spectroscopic data for the characterization of **3,5-Dichlorobenzaldehyde** are summarized below.

Spectrum Type	Key Peaks/Shifts
¹ H NMR (CDCl ₃ , 399.65 MHz)	δ 9.93 (s, 1H, CHO), 7.75 (d, J=2.0 Hz, 2H, Ar-H), 7.60 (t, J=2.0 Hz, 1H, Ar-H)
¹³ C NMR	(Data not explicitly found in search results)
IR (KBr Pellet)	(Specific peak values not detailed in search results, but spectra are available)
Mass Spectrum	(Data available through NIST WebBook)

Experimental Protocols

Detailed methodologies for the synthesis of **3,5-Dichlorobenzaldehyde** and its use in the preparation of 4H-pyran derivatives are provided below.

Synthesis of 3,5-Dichlorobenzaldehyde from 3,5-Dichlorotoluene

This protocol is based on the continuous oxidation of 3,5-dichlorotoluene.[\[9\]](#)

Materials:

- 3,5-Dichlorotoluene
- Cobalt acetate
- Sodium molybdate
- Sodium bromide
- 20% Hydrogen peroxide (H₂O₂)
- Acetic acid
- Dichloromethane

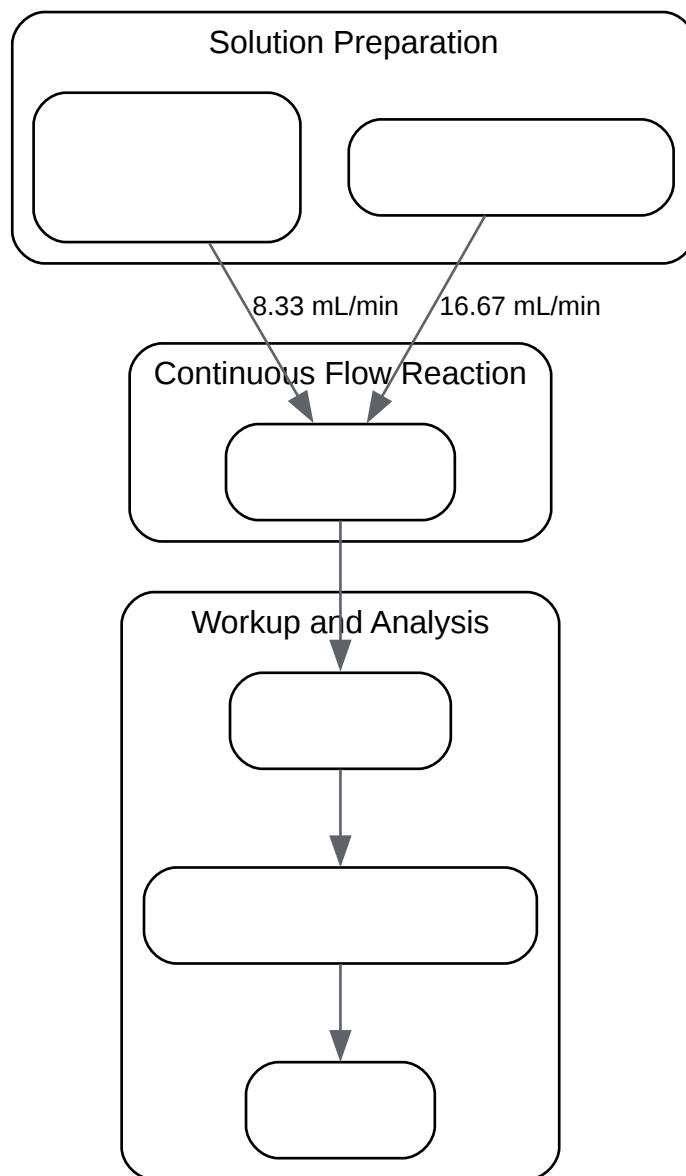
Equipment:

- Tubular reactor with continuous heat exchange
- Constant current pump
- Microchannel reactor

Procedure:

- Catalyst Solution Preparation: Dissolve 6.06 g of cobalt acetate and 6.06 g of sodium molybdate in 200 mL of 3,5-dichlorotoluene and 200 mL of acetic acid to form a mixed solution.[\[10\]](#)

- Oxidant Solution Preparation: Dissolve 6.06 g of sodium bromide in 20% H₂O₂ to form an H₂O₂-acetic acid solution.[10]
- Reaction Setup: Inject the 3,5-dichlorotoluene-acetic acid solution and the H₂O₂-acetic acid solution into a tubular reactor at flow rates of 8.33 mL/min and 16.67 mL/min, respectively. [10]
- Reaction Conditions: Maintain the reaction temperature at 105 °C with a residence time of 600 seconds using a microchannel reactor.[10] The molar ratio of H₂O₂ to 3,5-dichlorotoluene should be 2:1.[10]
- Workup: Cool the outlet stream to 0 °C and quench the reaction with dichloromethane.[10]
- Analysis: The conversion of 3,5-dichlorotoluene and the yield of **3,5-Dichlorobenzaldehyde** can be determined by gas chromatography (GC).[10] A reported yield for this method is 39.2%. [10]



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Synthesis of **3,5-Dichlorobenzaldehyde** Workflow

Synthesis of 4H-Pyran Derivatives from 3,5-Dichlorobenzaldehyde

This protocol describes a solvent-free synthesis of 4H-pyran derivatives using a planetary ball mill.[11]

Materials:

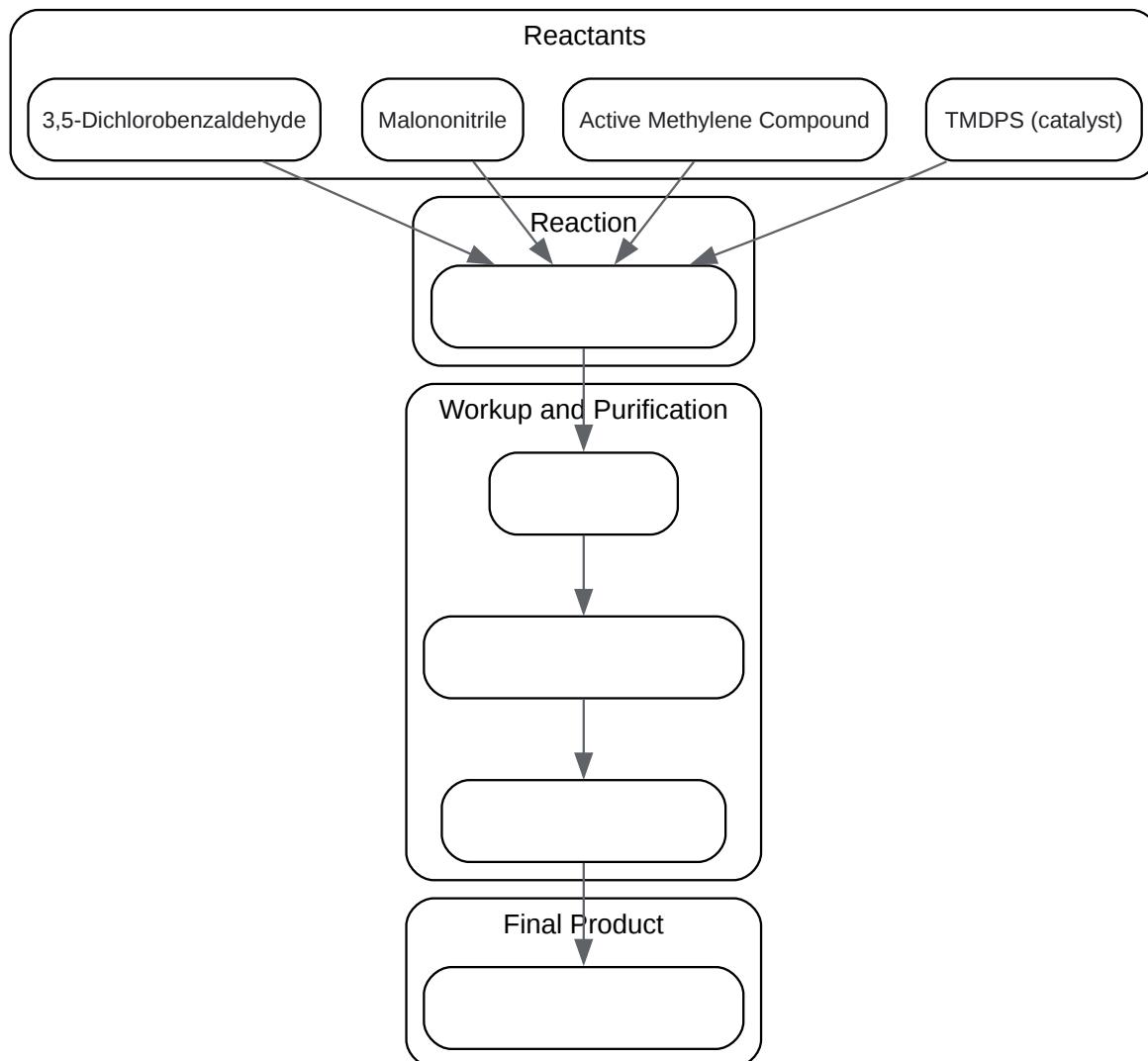
- **3,5-Dichlorobenzaldehyde** (1.0 mmol)
- Malononitrile (1.0 mmol)
- Active methylene compound (e.g., 4-hydroxycoumarin) (1.0 mmol)
- Tetramethyldiphosphine disulfide (TMDPS) (5 mol%)
- Ethyl acetate
- Ethanol

Equipment:

- Planetary ball mill
- TLC plate

Procedure:

- Reaction Mixture: Vigorously grind a mixture of **3,5-Dichlorobenzaldehyde**, malononitrile, the active methylene compound, and TMDPS in a planetary ball mill at room temperature for 30 minutes.[\[11\]](#)
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[\[11\]](#)
- Extraction: Upon completion, extract the product with hot ethyl acetate.[\[11\]](#)
- Purification: Evaporate the solvent from the ethyl acetate extract. Recrystallize the solid crude product from ethanol.[\[11\]](#)
- Characterization: Confirm the structure of the purified 4H-pyran derivative by melting point and spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR).[\[11\]](#)



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Synthesis of 4H-Pyrans Workflow

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